L-Tryptophan-1-13C

CAS No.: 81201-92-5

Cat. No.: VC3082984

Molecular Formula: C11H12N2O2

Molecular Weight: 205.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81201-92-5 |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 205.22 g/mol |

| IUPAC Name | (2S)-2-amino-3-(1H-indol-3-yl)(113C)propanoic acid |

| Standard InChI | InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i11+1 |

| Standard InChI Key | QIVBCDIJIAJPQS-KYURPWGOSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@@H]([13C](=O)O)N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |

Introduction

| Property | Value |

|---|---|

| CAS Number | 81201-92-5 |

| Molecular Formula | C10^13CH12N2O2 |

| Molecular Weight | 205.22 g/mol |

| IUPAC Name | (2S)-2-amino-3-(1H-indol-3-yl)(1-^13C)propanoic acid |

| Product Format | Neat |

| Purity | >95% (HPLC) |

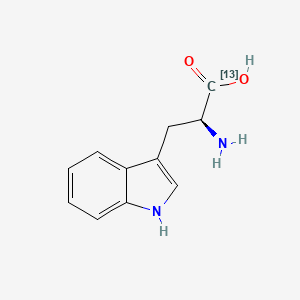

L-Tryptophan-1-13C maintains the same stereochemistry as natural L-tryptophan, with the S configuration at the alpha carbon. The compound features the characteristic indole ring system that defines tryptophan, with the 13C label specifically positioned at the carboxyl carbon of the amino acid group .

Structural Features

The structure of L-Tryptophan-1-13C includes:

-

An indole ring system (consisting of a benzene ring fused to a pyrrole ring)

-

An amino group at the alpha position

-

A carboxyl group also at the alpha position (containing the 13C isotope)

-

A side chain connecting the indole ring to the amino acid backbone

The SMILES notation for this compound is C1=CC=C2C(=C1)C(=CN2)CC@@HN, which precisely describes its structural arrangement including the stereochemistry and isotopic labeling .

Synthesis and Production

L-Tryptophan-1-13C is produced through specialized synthetic methods that allow for the specific incorporation of the 13C isotope at the carboxyl position. The commercial availability of this compound with high purity (>95% by HPLC) enables researchers to conduct precise metabolic tracing studies.

The compound is categorized as a:

-

Stable isotope-labeled analytical standard

-

Chiral molecule

-

Labeled amino acid

Due to its specialized nature, L-Tryptophan-1-13C is typically produced in smaller quantities for research purposes and may require permits or documentation for purchase and use in certain jurisdictions .

Applications in Metabolic Research

Metabolic Pathway Tracing

L-Tryptophan-1-13C serves as an invaluable tool for tracing the metabolic fate of tryptophan in biological systems. The presence of the 13C isotope allows researchers to follow the carbon atom through various metabolic pathways, including:

-

The kynurenine (KYN) pathway, which accounts for over 90% of tryptophan catabolism in humans

-

The serotonin pathway, which represents approximately 1-3% of dietary tryptophan metabolism

Clinical Research Findings

Applications in Psychiatric Research

Research utilizing L-Tryptophan-1-13C has yielded important insights into metabolic abnormalities associated with psychiatric disorders. A notable study examined the use of the 13C-TBT in patients with major depressive disorder (MDD) compared to healthy controls .

Key findings from this research include:

| Parameter | MDD Patients | Controls | Statistical Significance |

|---|---|---|---|

| Cumulative Recovery Rate (CRR 0-180; %) | Higher | Lower | p = 0.004 |

| Area Under Curve (AUC; %*min) | Higher | Lower | p = 0.008 |

| Maximal Δ13CO2 (Cmax; %) | Higher | Lower | p = 0.002 |

These results suggest that patients with MDD exhibit increased tryptophan catabolism via the kynurenine pathway compared to healthy controls. Importantly, plasma tryptophan concentrations were found to correlate negatively with Cmax in both patients and controls (p = 0.020 and p = 0.034, respectively) .

Metabolic Pathways and Mechanisms

Significance in Health and Disease

Research using L-Tryptophan-1-13C has highlighted the critical role of tryptophan metabolism in various physiological and pathological conditions:

-

In psychiatric disorders, alterations in tryptophan metabolism may affect both serotonin production and the generation of neuroactive kynurenine metabolites

-

In inflammatory conditions, increased IDO activity can lead to enhanced tryptophan breakdown via the kynurenine pathway

-

In metabolic disorders, changes in tryptophan utilization may reflect alterations in energy metabolism and protein synthesis

Practical Considerations for Research Applications

Administration and Analysis

When using L-Tryptophan-1-13C in research applications such as the 13C-TBT, several practical considerations should be addressed:

-

The standard dose for breath tests is typically 150 mg administered orally in water

-

Participants should fast overnight before the test to minimize variability in metabolic conditions

-

Breath samples should be collected at regular intervals for up to 180 minutes after administration

-

Analysis of the 13CO2/12CO2 ratio requires specialized equipment such as infrared spectrometry

-

Plasma tryptophan levels should be measured concurrently to allow for correlation analyses

Confounding Factors

Several factors may influence the results of studies using L-Tryptophan-1-13C:

-

Liver function, as hepatic TDO is a major regulator of tryptophan metabolism

-

Inflammatory status, as inflammation induces IDO expression

-

Medication use, particularly antidepressants that may affect tryptophan metabolism

-

Sex differences, which have been identified as significant predictors of 13C-TBT indices

-

Age and body weight, which should be controlled for in statistical analyses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume